N-(2,2-dimethylpropyl)-1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Overview
Description
N-(2,2-dimethylpropyl)-1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a trifluoroethyl group, and an alkyne moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, 2,2-dimethylpropylamine, and 2,2,2-trifluoroethylamine.
Step-by-Step Synthesis:
Reaction Conditions: These reactions typically require the use of organic solvents (e.g., dichloromethane, tetrahydrofuran) and catalysts (e.g., N,N’-dicyclohexylcarbodiimide for amide coupling).
Industrial Production Methods
In an industrial setting, the synthesis of N-(2,2-dimethylpropyl)-1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of epoxides or diketones.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Epoxides, diketones.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structural features.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Agriculture: It may have applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the alkyne moiety may facilitate covalent bonding with target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethylpropyl)-1-(prop-2-yn-1-yl)-N-ethylpiperidine-4-carboxamide: Similar structure but lacks the trifluoroethyl group.
N-(2,2-dimethylpropyl)-1-(prop-2-yn-1-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxylate: An ester derivative with different reactivity.
Uniqueness
Trifluoroethyl Group: The presence of the trifluoroethyl group distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
Alkyne Moiety: The alkyne group provides unique reactivity, allowing for diverse chemical transformations and interactions.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-1-prop-2-ynyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25F3N2O/c1-5-8-20-9-6-13(7-10-20)14(22)21(11-15(2,3)4)12-16(17,18)19/h1,13H,6-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJDAEJDKBAGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(CC(F)(F)F)C(=O)C1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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